1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide - 2034518-29-9

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Catalog Number: EVT-3138307
CAS Number: 2034518-29-9
Molecular Formula: C13H17N5O3
Molecular Weight: 291.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide is the active ingredient discussed in two patents focused on pharmaceutical preparations. These patents describe granular compositions containing various forms of this compound, including its HCl salt (Form 1 and amorphous) and its amorphous free base.

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide, also known as MK-5596, is a cannabinoid-1 receptor (CB1R) inverse agonist developed for treating obesity. This compound demonstrated high selectivity for CB1R and effectively reduced body weight and food intake in a diet-induced obese rat model. It exhibits favorable pharmacokinetic properties and safety margins, making it suitable for further clinical evaluation.

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant)

Compound Description: 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, known as Rimonabant, is a CB1 receptor antagonist. It was used as a starting point for developing improved radioligands for imaging brain CB1 receptors using positron emission tomography (PET). Derivatives of Rimonabant, where the piperidinyl ring was replaced with a 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl ring, were synthesized to enhance metabolic resistance and, in some cases, reduce lipophilicity.

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: This compound is a Rimonabant derivative exhibiting high affinity (Ki = 15.7 nM) and selectivity for CB1 receptors. It was synthesized as part of a study focusing on developing improved radioligands for PET imaging of CB1 receptors. Replacing the N-piperidinyl ring of Rimonabant with a 1-cyanocyclohexyl ring contributed to the enhanced selectivity and binding affinity of this derivative.

1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: This compound's crystal structure was determined by X-ray diffraction analysis. The study revealed that the oxadiazole ring, along with the C=N bond between N1-C7, forms a conjugated π-π system. Furthermore, the five atoms of C8-O1-C7-N1-N2 are nearly coplanar.

Relevance: This compound shares the 1,2,4-oxadiazole ring with 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide. This shared structural element, a bioisostere of amide, is frequently employed in the design of pesticides and other bioactive compounds. Comparison of the target compound's properties with this structurally similar compound could provide valuable insights into its potential biological activity and chemical characteristics.

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This compound, an anthranilic diamide analog containing a 1,2,4-oxadiazole ring, was synthesized as part of a study aimed at discovering novel insecticides. It exhibited 100% mortality against Plutella xylostella at 100 mg L-1. The compound's structure was confirmed by 1H and 13C NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis.

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide sodium salt monohydrate

Compound Description: This compound's crystalline form, its sodium salt monohydrate, has been disclosed for its potential in pharmaceutical compositions. Notably, research suggests its use in treating AIDS or HIV infection.

1-(4-methyl-3,5,6-triphenyl-1,4,5,6-tetrahydro-1,2,4-triazin-6-yl)ethanol

Compound Description: This compound's structure was elucidated using 1H and 13C NMR spectra and confirmed by X-ray diffraction analysis. This compound was a product formed during the irradiation of 4-methyl-3,5,6-triphenyl-4,5-dihydro-1,2,4-triazinium chloride with a high-pressure mercury immersion lamp.

(Thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and (Thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones

Compound Description: These are two new series of compounds synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide. Their synthesis involved a multistep reaction sequence starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

2-methyl-5-[2-(5-phenyl[1,2,4]oksadiazol-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido-[4.3-b]indoles

Compound Description: These compounds are newly synthesized derivatives of γ-carboline, modified by a 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)ethyl fragment. These were synthesized with high yields and are considered direct heterocycle analogs of the drug Dimebone. These compounds are of interest for their potential in treating various neurodegenerative diseases.

7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides

Compound Description: These are 1,2,4-oxadiazole derivatives synthesized from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate. The synthesis involved a multistep process starting with the treatment of the carboxylate with aqueous ammonia, followed by conversion to a carboxamidoxime, and finally, reaction with various acid chlorides to yield the desired 1,2,4-oxadiazole derivatives. These compounds are anticipated to exhibit hypertensive activity.

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivatives

Compound Description: Several series of new compounds were synthesized from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. These derivatives included Schiff's bases, hydrazides with various carboxylic acid moieties, thiosemicarbazides, pyrazole-containing compounds, and a 1,3,4-oxadiazole derivative, among others.

1,2-bis-sulfonamide derivatives

Compound Description: A patent describes a vast series of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. The patent highlights a wide range of substitutions on the phenyl rings (R5 and R6) linked by the bis-sulfonamide bridge. This diverse library of compounds allows for the exploration of structure-activity relationships and the identification of potent and selective chemokine receptor modulators.

Relevance: Although not directly comparable in structure to 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide, the patent includes numerous compounds containing 1,2,4-triazole, 1,3,4-oxadiazole, and tetrahydropyranyl moieties as substituents within the broader 1,2-bis-sulfonamide scaffold. This emphasizes the widespread use of these heterocyclic groups in medicinal chemistry and their potential for modulating various biological targets.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (peptidomimetic 27)

Compound Description: This peptidomimetic, identified as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, was discovered through computational screening of a large library of peptidomimetics. Molecular dynamics simulations and physiology-based pharmacokinetics were employed to assess its binding stability and predict its behavior in humans.

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (peptidomimetic 64)

Compound Description: Similar to peptidomimetic 27, this compound was also identified as a potent inhibitor of dCTP deaminase in Campylobacter concisus through computational screening. It underwent the same rigorous assessment using molecular dynamics simulations and physiology-based pharmacokinetics to validate its binding and predict its behavior in humans.

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (peptidomimetic 150)

Compound Description: This peptidomimetic was identified as a potent inhibitor of dCTP deaminase in Campylobacter concisus through computational screening, similar to peptidomimetics 27 and 64. It was validated using molecular dynamics simulations and analyzed with physiology-based pharmacokinetics to assess its binding stability and predict its behavior in humans.

3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Compound Description: This anthranilic diamide analog containing a 1,3,4-oxadiazole ring was synthesized as part of a research effort to discover new insecticides. It showed potent insecticidal activity against Plutella xylostella, exhibiting 71.43% activity at 0.4 μg mL(-1), and moderate activity against Spodoptera exigua, with 33.33% activity at 1 μg mL(-1).

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: CP55940 is a nonclassic cannabinoid that demonstrated potent agonist activity for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways associated with the CB2 receptor. In cyclase assays, it exhibited the highest potency among all profiled ligands.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

Compound Description: SR144258, a diarylpyrazole antagonist of the CB2 receptor, exhibited inverse agonist activity in both cyclase and arrestin recruitment assays. This means it not only blocks the action of agonists but also reduces the basal activity of the receptor.

1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Compound Description: This compound, a derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibits potent antioxidant activity. Its antioxidant activity, measured by DPPH radical scavenging method, is 1.5 times higher than that of ascorbic acid.

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a potent, selective, and orally active CB1 receptor antagonist. It displays nanomolar affinity for both rat brain and human CB1 receptors. It effectively antagonizes the effects of CP 55,940 in various in vitro and in vivo models. Moreover, it reduces ethanol or sucrose consumption in mice and rats and food intake in rats.

N-(2-bicycloprop-2-ylphenyl)-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide (I) and 3-(difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphtalen-5-yl]-1H-pyrazole-4-carboxamide (II)

Compound Description: These two compounds are pyrazole-4-carboxamide derivatives exhibiting fungicidal activity. A patent describes their synergistic effect when combined with epoxiconazole or metconazole for protecting soybean plants against fungal infections.

Properties

CAS Number

2034518-29-9

Product Name

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide

Molecular Formula

C13H17N5O3

Molecular Weight

291.311

InChI

InChI=1S/C13H17N5O3/c1-18-10(2-5-15-18)13(19)14-8-11-16-12(17-21-11)9-3-6-20-7-4-9/h2,5,9H,3-4,6-8H2,1H3,(H,14,19)

InChI Key

LUTKNKWFNLFJNP-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NCC2=NC(=NO2)C3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.